methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride
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Overview
Description
methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an octahydroindole core and an aminoacetyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system. Common reagents used in this step include strong acids or bases to facilitate the cyclization process.
Introduction of the Aminoacetyl Group: The aminoacetyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of protecting groups to ensure selective functionalization.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: Explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminoacetyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The octahydroindole core provides a rigid framework that enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;hydrobromide: A similar compound with a hydrobromide salt, which may exhibit different reactivity and biological activity.
Uniqueness
methyl(2S,3aS,7aS)-1-(2-aminoacetyl)-octahydro-1H-indole-2-carboxylatehydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt or other salt forms. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
IUPAC Name |
methyl (2S,3aS,7aS)-1-(2-aminoacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-17-12(16)10-6-8-4-2-3-5-9(8)14(10)11(15)7-13;/h8-10H,2-7,13H2,1H3;1H/t8-,9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYTDJAQJEFLV-PUBMXKGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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